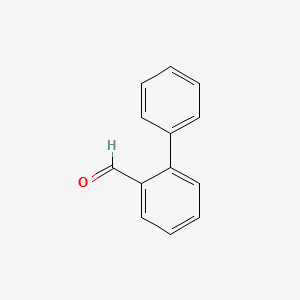

2-Phenylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923309 | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-68-5, 55171-99-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Biphenylcarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylbenzaldehyde CAS number 1203-68-5

An In-Depth Technical Guide to 2-Phenylbenzaldehyde CAS Number: 1203-68-5

Abstract

This technical guide provides a comprehensive overview of this compound (also known as Biphenyl-2-carboxaldehyde), CAS Number 1203-68-5. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's physicochemical properties, provides a robust and validated synthetic protocol, discusses its spectroscopic signature, and explores its significant applications as a versatile building block in organic synthesis and medicinal chemistry. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative references, ensuring scientific integrity and practical utility.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic aldehyde featuring a biphenyl scaffold. This structure, which combines a reactive aldehyde group with the stable, lipophilic biphenyl backbone, makes it a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1203-68-5 | [2] |

| Molecular Formula | C₁₃H₁₀O | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Clear liquid to semi-solid | [1] |

| Boiling Point | 91-92 °C at 0.15 mmHg | |

| Density | 1.130 g/mL at 25 °C | |

| Refractive Index (n20/D) | >1.6220 | |

| SMILES | O=Cc1ccccc1-c2ccccc2 | [2] |

| InChI Key | LCRCBXLHWTVPEQ-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Protocol

The construction of the C-C bond between the two phenyl rings is the crucial step in synthesizing the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction is a highly efficient, versatile, and widely adopted method for this transformation, offering broad functional group tolerance and high yields.[3][4] This protocol details the synthesis of this compound from commercially available 2-bromobenzaldehyde and phenylboronic acid.[5]

Causality of Experimental Design

-

Catalyst System : A palladium(0) species is the active catalyst. We use Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand. The ligand stabilizes the palladium complex and facilitates the catalytic cycle. The Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst.

-

Base : A base, such as sodium carbonate (Na₂CO₃) or potassium fluoride (KF), is essential.[6][7] It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the critical transmetalation step with the palladium center.[4][7]

-

Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[6][8] This biphasic system effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 2-bromobenzaldehyde + Phenylboronic Acid → this compound

Materials:

-

2-bromobenzaldehyde (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.06 eq)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup : To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.06 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition & Degassing : Add a 4:1 mixture of 1,4-dioxane and deionized water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution : Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-bromobenzaldehyde is consumed (typically 4-8 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction : Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a clear liquid.

Workflow Visualization

Caption: Suzuki-Miyaura synthesis and purification workflow for this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The biphenyl motif is a privileged structure in medicinal chemistry, found in numerous therapeutics where it often contributes to potent biological activity through enhanced protein-ligand interactions.[9][10]

Precursor to Bioactive Heterocycles

The aldehyde group of this compound is a reactive handle for constructing a wide variety of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[11][12][13] For example, condensation reactions with amines, hydrazines, or amidines can lead to the formation of:

-

Schiff Bases and Imines : Formed by reaction with primary amines, these intermediates can be further reduced to secondary amines or used in the synthesis of other heterocycles. Schiff bases derived from benzaldehydes have shown a wide range of biological activities, including antimicrobial and anticancer properties.[14][15]

-

Phthalazinones : While not a direct reaction, oxidation of this compound to 2-phenylbenzoic acid provides a direct precursor for condensation with hydrazine to form phenyl-substituted phthalazinones, a class of compounds with noted anticancer and anti-inflammatory activities.[11]

-

Quinazolinones : Reaction with 2-aminobenzamides can yield quinazolinone derivatives, a scaffold present in drugs with sedative and anticonvulsant effects.[16]

Role in Drug Discovery and Development

The biphenyl core is a key pharmacophore in many approved drugs. Its presence can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold that orients other functional groups for optimal binding to biological targets.[9] Using this compound allows for the strategic introduction of this valuable motif early in a synthetic sequence. Derivatives have been investigated for a range of pharmacological activities, including diuretic, antimicrobial, and antifungal applications.[17][18]

Visualization of Synthetic Utility

Caption: Synthetic utility of this compound as a precursor to key intermediates.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant. Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.

| Parameter | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. | |

| In case of Contact | Eyes : Rinse immediately with plenty of water for at least 15 minutes. Skin : Wash off with soap and plenty of water. Seek medical attention if irritation persists. | |

| Fire Hazard | Combustible liquid. Keep away from heat and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction. |

Conclusion

This compound (CAS 1203-68-5) is a valuable and versatile chemical intermediate. Its biphenyl structure and reactive aldehyde functionality make it a key building block for synthesizing complex organic molecules, particularly heterocyclic scaffolds of high interest in medicinal chemistry and drug discovery. The robust Suzuki-Miyaura coupling provides a reliable and scalable synthetic route. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, enables researchers to effectively leverage this compound in the development of novel pharmaceuticals and other high-value chemical products.

References

-

Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. Available at: [Link]

-

Dikusar, E. A., & Potkin, V. I. (2019). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. Available at: [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]

-

Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Available at: [Link]

-

ResearchGate. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

-

Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

-

Maiti, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Available at: [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Semantic Scholar. (2009). Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biphenyl-2-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 14. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2-Phenylbenzaldehyde: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzaldehyde, also known as biphenyl-2-carbaldehyde, is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its unique structural arrangement, featuring a phenyl group ortho to a formyl group on a benzene ring, imparts distinct reactivity and makes it a valuable precursor in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details established synthetic protocols for its preparation, with a focus on the Suzuki-Miyaura cross-coupling reaction, and explores its application as a key building block in the synthesis of bioactive molecules, including phenanthridine alkaloids.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₃H₁₀O. Its structure consists of a biphenyl scaffold with a formyl substituent at the 2-position. This ortho-substitution pattern leads to steric interactions between the phenyl ring and the aldehyde group, influencing the molecule's conformation and reactivity.

Molecular Weight

The molecular weight of this compound is a fundamental property for stoichiometric calculations in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Average Molecular Weight | 182.22 g/mol | [1] |

| Monoisotopic Molecular Weight | 182.0732 g/mol |

Physicochemical Properties

This compound is typically a semi-solid or liquid at room temperature and should be stored at low temperatures (≤ -15 °C) to maintain its stability.[1] It is soluble in a variety of organic solvents.

| Property | Description | Source |

| Appearance | Semi-solid to liquid | [1] |

| CAS Number | 1203-68-5 | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | ≤ -15 °C | [1] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region (around δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around δ 7-8 ppm) due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region (around δ 190 ppm). The spectrum will also show a series of signals in the aromatic region corresponding to the carbon atoms of the two phenyl rings. Some reported ¹³C NMR chemical shifts in DMSO-d₆ include signals at approximately 193.3, 140.1, 133.9, 133.8, 131.7, 131.3, and 126.4 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the aldehyde carbonyl group.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Not applicable.

-

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.

-

Aldehyde C-H Stretch: Two weak bands around 2720 and 2820 cm⁻¹.

Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of biaryl compounds, including this compound. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

Suzuki-Miyaura Cross-Coupling Protocol

A general and robust protocol for the synthesis of this compound involves the reaction of 2-bromobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Suzuki-Miyaura synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with important biological activities. Its bifunctional nature allows for a range of chemical transformations, leading to the construction of complex molecular architectures.

Synthesis of Phenanthridine

Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, including antitumor, antiviral, and antiparasitic activities. A common synthetic route to the phenanthridine core involves the intramolecular cyclization of a Schiff base derived from this compound.

Reaction Pathway:

-

Schiff Base Formation: this compound is condensed with an appropriate aniline derivative to form an imine (Schiff base).

-

Cyclization: The resulting Schiff base undergoes an intramolecular cyclization reaction, often promoted by a strong acid or a Lewis acid, to form the dihydrophenanthridine intermediate.

-

Aromatization: The dihydrophenanthridine is then oxidized to the fully aromatic phenanthridine ring system.

Caption: Synthetic pathway to phenanthridine from this compound.

The versatility of this synthetic route allows for the introduction of various substituents on both the this compound and aniline starting materials, enabling the synthesis of a diverse library of phenanthridine derivatives for drug discovery and development.[3]

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the preparation of bioactive molecules. Its molecular structure, characterized by the ortho-disposed phenyl and formyl groups, dictates its chemical reactivity and makes it a valuable tool for the construction of complex molecular frameworks. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for its synthesis. As research in medicinal chemistry and materials science continues to advance, the demand for versatile building blocks like this compound is expected to grow, further solidifying its importance in modern chemical synthesis.

References

- Royal Society of Chemistry. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

- Kelly, T. R., & Kim, M. H. (1994). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 59(2), 295-296.

- BenchChem. (2025).

- Beilstein Journals. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 312-322.

- Novak, M., & Planinsek, O. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 312-322.

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.).

- Chegg. (2018). Interpret both the 1 H and 13C NMR spectra of Benzaldehyde below.

- University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum.

- BenchChem. (n.d.). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs.

- ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...

- Indian Journal of Chemistry. (n.d.). FT-IR and FT-Raman spectral studies and DFT calculations of tautomeric forms of benzaldehyde-N(4)-phenylsemicarbazone.

- ResearchGate. (2025).

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- ResearchGate. (n.d.). The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone.

- Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

- OICC Press. (2024).

- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.

- PubMed. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine.

- Semantic Scholar. (1950).

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Phenylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

In the landscape of molecular research and pharmaceutical development, the unambiguous structural confirmation of a compound is the bedrock upon which all subsequent data rests. 2-Phenylbenzaldehyde (C₁₃H₁₀O), a biphenyl derivative, presents a unique analytical challenge due to the rotational freedom between its two aromatic rings and the electronic influence of the aldehyde functionality. This guide provides an in-depth, field-proven walkthrough of the core spectroscopic techniques required to elucidate and confirm the structure of this compound. We will move beyond mere data presentation to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Analytical Strategy

A comprehensive analysis relies on the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together, they provide a complete and validated picture.

A Technical Guide to the Historical Synthesis of 2-Phenylbenzaldehyde: From Classical Couplings to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold

The 2-phenylbenzaldehyde molecule, also known as 2-biphenylcarboxaldehyde, is a valuable intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with unique optical properties. Its structure, featuring a biphenyl core with a reactive aldehyde group, allows for diverse downstream functionalization. The historical journey of its synthesis mirrors the evolution of carbon-carbon bond formation in organic chemistry, from harsh, classical methods to more sophisticated and efficient catalytic processes. This guide provides an in-depth exploration of the key historical synthetic methodologies, offering a comparative analysis and detailed experimental protocols to inform modern synthetic strategies.

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of this compound has historically been approached through several key disconnection strategies, primarily focusing on the formation of the central biphenyl C-C bond or the introduction of the aldehyde functionality. The most prominent historical methods include the Ullmann reaction, the Suzuki-Miyaura coupling, and the Grignard reaction, each with its own set of advantages and limitations.

Table 1: Comparative Analysis of Historical Synthesis Routes for this compound

| Synthetic Route | Key Transformation | Starting Materials | Catalyst/Reagents | Typical Yields | Key Advantages | Key Disadvantages |

| Ullmann Reaction | Biaryl coupling | 2-Chlorobenzaldehyde, Benzene | Copper powder or salts | Moderate | Utilizes readily available starting materials | Harsh reaction conditions (high temp.), often requires stoichiometric copper, moderate yields.[1] |

| Suzuki-Miyaura Coupling | Cross-coupling | 2-Bromobenzaldehyde, Phenylboronic acid | Palladium catalyst, Base | Good to Excellent | Mild reaction conditions, high functional group tolerance, high yields.[2][3] | Cost of palladium catalyst, sensitivity of boronic acids. |

| Grignard Reaction | Nucleophilic addition & Oxidation | 2-Bromobenzaldehyde, Phenylmagnesium bromide | Magnesium, then an oxidant (e.g., PCC, MnO₂) | Good | Utilizes classic and well-understood organometallic chemistry. | Multi-step process, moisture-sensitive Grignard reagent, use of stoichiometric oxidants.[4][5] |

The Ullmann Reaction: A Classic Approach to Biaryl Synthesis

The Ullmann reaction, first reported in the early 20th century, represents one of the earliest methods for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. While modern cross-coupling reactions have largely superseded it, the Ullmann reaction remains a historically significant and occasionally utilized method, particularly for specific substrates.

Mechanistic Rationale

The classical Ullmann reaction is believed to proceed through the formation of an organocopper intermediate. In the synthesis of this compound, this would involve the reaction of 2-chlorobenzaldehyde with finely divided copper powder at elevated temperatures. The resulting organocopper species would then undergo a coupling reaction with a second molecule of an aryl halide or, in some variations, with an aromatic hydrocarbon like benzene. The high temperatures are necessary to overcome the activation energy for the formation of the C-C bond.

Caption: Simplified workflow of the Ullmann reaction for this compound synthesis.

Experimental Protocol: A Representative Ullmann Synthesis

This protocol is a representative procedure based on classical Ullmann conditions and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add freshly activated copper bronze (2.0 equivalents).

-

Reagent Addition: Add 2-chlorobenzaldehyde (1.0 equivalent) and a high-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the copper residues. The filtrate is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds.[3] This method offers a milder, more efficient, and highly versatile alternative to the classical Ullmann reaction.

Causality in Experimental Design

The Suzuki-Miyaura coupling relies on a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of an aryl halide (e.g., 2-bromobenzaldehyde) to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent (e.g., phenylboronic acid) in the presence of a base, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[2][6]

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).[6]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

The Grignard Reaction Route: A Two-Step Approach

The Grignard reaction provides a classic and robust method for forming carbon-carbon bonds. In the context of this compound synthesis, it involves a two-step sequence: the nucleophilic addition of a Grignard reagent to an aldehyde, followed by the oxidation of the resulting secondary alcohol.

Step 1: Grignard Addition to Form (2-Phenylphenyl)methanol

This step involves the preparation of phenylmagnesium bromide from bromobenzene and magnesium metal, followed by its reaction with 2-bromobenzaldehyde.[4][7] The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Caption: Workflow for the Grignard synthesis of the intermediate alcohol.

Experimental Protocol: Grignard Reagent Formation and Addition

This protocol requires strictly anhydrous conditions.[5]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether or tetrahydrofuran (THF). Slowly add a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent to the magnesium suspension to initiate and maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.[7]

-

Addition to Aldehyde: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of 2-bromobenzaldehyde (0.9 equivalents) in anhydrous THF.

-

Work-up: After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (2-phenylphenyl)methanol, which can be purified by column chromatography.

Step 2: Oxidation of (2-Phenylphenyl)methanol to this compound

The final step in this sequence is the oxidation of the secondary alcohol to the corresponding aldehyde. Several reagents can be employed for this transformation, with pyridinium chlorochromate (PCC) and activated manganese dioxide (MnO₂) being common choices for the selective oxidation of benzylic alcohols.

Experimental Protocol: Oxidation of the Intermediate Alcohol

This protocol is a representative procedure using a common oxidizing agent.

-

Reaction Setup: To a stirred solution of (2-phenylphenyl)methanol (1.0 equivalent) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield this compound.

Conclusion and Future Perspectives

The historical synthesis of this compound provides a compelling narrative of the advancements in synthetic organic chemistry. While classical methods like the Ullmann reaction laid the groundwork for biaryl synthesis, they have been largely surpassed by the milder and more efficient palladium-catalyzed Suzuki-Miyaura coupling. The Grignard reaction remains a valuable and versatile tool, particularly for laboratory-scale synthesis. For researchers and drug development professionals, a thorough understanding of these historical methods provides a strong foundation for troubleshooting existing synthetic routes and for the rational design of novel, efficient, and sustainable pathways to this and other important biphenyl-containing molecules. The continued development of new catalytic systems and green chemistry approaches will undoubtedly further refine the synthesis of this important chemical building block.

References

-

The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Course Hero. Retrieved January 7, 2026, from [Link]

-

Soares, L. F. S., Fernandes, S. A., Chavarria, D., & Borges, F. V. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 213-219. [Link]

-

Grignard Reaction with Phenylmagnesium Bromide. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2007). Synthetic Communications, 37(15), 2543-2550. [Link]

-

Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

-

Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 7, 2026, from [Link]

-

Preparation of 2-chlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Kedrowski, B. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 1639–1711. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Authorea. Retrieved January 7, 2026, from [Link]

-

CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. (2016). The Journal of Organic Chemistry, 81(12), 5100-5109. [Link]

-

Ullmann reaction. (2020, October 22). L.S.College, Muzaffarpur. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. youtube.com [youtube.com]

A Technical Guide to Preliminary Reactivity Studies of 2-Phenylbenzaldehyde

Introduction

2-Phenylbenzaldehyde, also known as biphenyl-2-carbaldehyde, is an aromatic aldehyde with a unique structural motif featuring a phenyl substituent at the ortho position to the formyl group.[1] This substitution pattern imparts distinct steric and electronic properties that influence its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1] This in-depth technical guide provides a framework for conducting preliminary reactivity studies on this compound, offering insights into its behavior in key organic transformations. The protocols outlined herein are designed to be self-validating and are supported by established chemical principles.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is critical before commencing reactivity studies.

| Property | Value | Source |

| Synonyms | Biphenyl-2-carbaldehyde | |

| CAS Number | 1203-68-5 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Semi-solid to liquid | |

| Purity | ≥ 95% |

Safety and Handling

Prior to any experimental work, it is imperative to review the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses and gloves, should be worn.[2][3] Avoid inhalation and contact with skin and eyes.[2][3] It is incompatible with strong oxidizing agents and strong bases.[2]

Part 1: Probing the Carbonyl Reactivity - Nucleophilic Addition

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[4][5] The reactivity of this compound in such reactions is modulated by the ortho-phenyl group, which can exert both steric hindrance and electronic effects.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[6][7] Its execution with this compound will provide insights into the steric accessibility of the carbonyl group. A non-stabilized ylide is proposed to assess the baseline reactivity.

Caption: Workflow for the Wittig reaction of this compound.

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete ylide formation.[8][9]

-

Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to 0 °C and add the freshly prepared ylide solution dropwise via cannula.

-

Monitoring and Quenching: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the ratio of (Z)- to (E)-isomers.

Causality: The choice of a non-stabilized ylide, such as benzyltriphenylphosphonium ylide, generally favors the formation of the (Z)-alkene.[9] The observed Z/E ratio will provide information about the steric influence of the ortho-phenyl group on the approach of the ylide to the carbonyl and the subsequent cycloreversion of the oxaphosphetane intermediate.

Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a fundamental C-C bond-forming reaction.[10] A crossed or mixed aldol condensation between this compound and a ketone, such as acetone, will reveal the susceptibility of the aldehyde to enolate attack.[11][12]

Caption: Workflow for the Aldol Condensation of this compound.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in water and add it to the ethanolic solution of the aldehyde.

-

Addition of Enolate Source: To the stirred solution, add acetone (1.5 eq) dropwise at room temperature.

-

Reaction and Isolation: Stir the mixture vigorously. The reaction progress can be monitored by the formation of a precipitate. After stirring for 2-3 hours, cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

-

Characterization: Analyze the product by melting point determination, IR spectroscopy (to observe the α,β-unsaturated ketone carbonyl stretch), and NMR spectroscopy.

Causality: Since this compound has no α-hydrogens, it can only act as an electrophile in this reaction. The success and yield of this reaction will indicate the electrophilicity of the carbonyl carbon and its accessibility to the acetone enolate. The ortho-phenyl group might slow down the reaction compared to unsubstituted benzaldehyde due to steric hindrance.

Part 2: Oxidation and Reduction of the Aldehyde

Exploring the oxidation and reduction of the formyl group provides a complete picture of its reactivity.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation. Using a mild oxidizing agent like potassium permanganate under phase-transfer catalysis can be an effective method.[13]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a non-polar solvent like toluene, add a phase-transfer catalyst such as tricaprylmethylammonium chloride.

-

Oxidation: Add a solution of potassium permanganate (1.5 eq) in water to the mixture.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, quench the reaction with a saturated solution of sodium sulfite. Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize if necessary.

-

Characterization: Confirm the product identity via melting point, IR (observing the broad O-H and C=O stretches), and NMR spectroscopy.

Causality: This experiment will determine the susceptibility of this compound to oxidation. The efficiency of the reaction will provide a measure of its stability towards oxidative conditions.

Reduction to Alcohol

The reduction of the aldehyde to the corresponding primary alcohol is a fundamental reactivity probe. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of water.

-

Workup: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification and Characterization: Purify the crude alcohol by column chromatography if necessary. Characterize the product by NMR and IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of a broad O-H stretch).

Causality: This reaction is expected to proceed readily. Any deviation from the expected high yield could suggest unusual electronic effects from the biphenyl system, though this is unlikely for a simple reduction.

Part 3: Advanced Reactivity - Cross-Coupling Reactions

The biphenyl scaffold of this compound opens the door to further functionalization via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds.[14]

Suzuki-Miyaura Cross-Coupling

While this compound itself is a product of a Suzuki coupling, the aromatic rings can be further functionalized if they bear a suitable leaving group (e.g., a halide). For this guide, we will consider the reactivity of the existing aromatic system. A more advanced study could involve preparing a halogenated derivative of this compound and then performing a Suzuki coupling. For the purpose of this preliminary guide, a hypothetical protocol is presented.

Caption: Hypothetical workflow for Suzuki-Miyaura coupling.

-

Reaction Setup: In a Schlenk flask, combine the hypothetical bromo-2-phenylbenzaldehyde (1.0 eq), a suitable boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically toluene and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification and Characterization: Purify the product by column chromatography and characterize by NMR and mass spectrometry.

Causality: The success of this reaction would depend on the position of the halogen. The aldehyde group is generally tolerant of Suzuki coupling conditions. This study would provide valuable information on the synthesis of more complex polyaromatic systems based on the this compound core.

Conclusion

This guide presents a structured approach to the preliminary reactivity studies of this compound. By systematically investigating its behavior in nucleophilic additions, redox reactions, and a representative cross-coupling reaction, researchers can gain a comprehensive understanding of its chemical properties. The insights gained from these studies will be invaluable for the rational design of synthetic routes utilizing this versatile building block in drug discovery and materials science.

References

-

Chem-Impex . This compound. Retrieved from [Link]

-

Organic Chemistry Portal . Wittig Reaction. Retrieved from [Link]

-

Wikipedia . Wittig reaction. Retrieved from [Link]

-

ResearchGate . (2025-08-08). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

-

University of California, Irvine . A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange . (2014-11-04). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

Magritek . The Aldol Condensation. Retrieved from [Link]

-

Chemistry LibreTexts . (2025-03-17). Mixed Aldol Reactions. Retrieved from [Link]

-

University of Illinois . Experiment 9: Aldol Reaction. Retrieved from [Link]

-

Wikipedia . Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts . (2022-10-04). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts . (2025-01-19). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. magritek.com [magritek.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Phenylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Phenylbenzaldehyde

This compound, a biphenyl carboxaldehyde, is an aromatic aldehyde with the chemical formula C₁₃H₁₀O.[1] Its unique structure, featuring a phenyl group attached to a benzaldehyde moiety, imparts a set of physicochemical properties that make it a valuable intermediate in various fields, including organic synthesis, pharmaceuticals, and fragrance development.[2] Understanding its solubility in common organic solvents is a critical prerequisite for its effective utilization in these applications, influencing reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth exploration of the solubility of this compound, blending theoretical principles with practical experimental guidance. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage data from analogous compounds and fundamental chemical principles to provide a robust framework for researchers.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.

This compound is a molecule of moderate polarity. The presence of the electronegative oxygen atom in the carbonyl group (C=O) creates a dipole moment, rendering this part of the molecule polar.[3] However, the two phenyl rings are nonpolar. This dual character dictates its solubility behavior.

-

Dipole-Dipole Interactions: The polar carbonyl group can engage in dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: The large, nonpolar biphenyl structure gives rise to significant van der Waals forces (specifically, London dispersion forces), which will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[4]

The overall solubility will depend on the balance of these forces. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility of this compound in Common Organic Solvents

Based on its chemical structure and the known solubility of similar aromatic aldehydes like benzaldehyde and 4-phenylbenzaldehyde (a positional isomer), the following qualitative solubility profile for this compound can be predicted.[3][5]

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of this compound. The alkyl part of the alcohol can interact with the nonpolar phenyl rings. 4-Phenylbenzaldehyde is reported to be soluble in alcohols.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents possess a significant dipole moment that can interact favorably with the polar carbonyl group of this compound. The lack of strong solvent-solvent hydrogen bonding (compared to protic solvents) can also facilitate dissolution. Benzaldehyde is highly soluble in ethyl acetate.[3] 4-Phenylbenzaldehyde is slightly soluble in ethyl acetate.[6] DMSO and DMF are powerful, highly polar aprotic solvents known for their ability to dissolve a wide range of organic compounds.[7][8][9][10][11] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble in Toluene and Diethyl Ether; Sparingly Soluble in Hexane | The aromatic rings of this compound will interact favorably with aromatic solvents like toluene through π-π stacking. Diethyl ether, although having a small dipole, is a good solvent for many organic compounds. Benzaldehyde is highly soluble in diethyl ether. The highly nonpolar nature of hexane may not be sufficient to overcome the solute-solute interactions of the somewhat polar this compound. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. Benzaldehyde is highly soluble in chloroform.[3] 4-Phenylbenzaldehyde is reported to be slightly soluble in chloroform.[6] |

It is important to note that this table provides a qualitative prediction. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[5] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Experimental Workflow

Sources

- 1. This compound [stenutz.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Phenylbenzaldehyde for Research Professionals

This guide provides an in-depth framework for the safe handling, storage, and emergency management of 2-Phenylbenzaldehyde (CAS No. 1203-68-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a culture of safety grounded in scientific causality. By understanding the principles behind these precautions, laboratory personnel can mitigate risks and ensure a secure research environment.

A critical point of clarification is the distinction between this compound and its isomer, 4-Phenylbenzaldehyde (CAS No. 3218-36-8). These compounds, while structurally similar, possess different safety profiles. The 4-isomer is well-documented as a hazardous substance, whereas safety data for the 2-isomer is less comprehensive.[1][2] This guide focuses specifically on this compound, but will draw comparisons to its more hazardous isomer to emphasize the importance of correct chemical identification and cautious handling.

Section 1: Hazard Identification and Risk Assessment

The first step in safe handling is a thorough understanding of the potential hazards. While official GHS classification for this compound is not consistently reported, its chemical class as an aromatic aldehyde warrants a cautious approach.[1][3] The principle of prudent practice dictates that compounds with limited toxicological data should be handled as if they are potentially hazardous.

1.1 Isomer Hazard Profile Comparison

It is imperative to confirm the identity of your material, as the safety precautions differ significantly between isomers.

| Feature | This compound | 4-Phenylbenzaldehyde |

| CAS Number | 1203-68-5 | 3218-36-8[2] |

| Appearance | Semi-solid to liquid[4] | Off-white solid |

| GHS Classification | Not consistently classified; handle with caution.[1] | Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][5][6] |

| Hazard Statements | None consistently assigned.[1] | H302, H315, H319, H335.[2][5][6] |

1.2 Intrinsic Hazards of Aromatic Aldehydes

The reactivity of the aldehyde functional group suggests several potential, unclassified hazards for this compound.[3] A proactive risk assessment should consider:

-

Dermal and Eye Irritation: Aldehydes can be irritating to the skin and eyes upon direct contact.

-

Respiratory Irritation: Inhalation of aerosols or vapors may irritate the respiratory tract.[2]

-

Sensitization: Some aldehydes are known sensitizers; repeated exposure could potentially lead to an allergic reaction.

Section 2: Hierarchy of Controls: From Engineering to PPE

A systematic approach to safety, known as the hierarchy of controls, is the most effective way to manage laboratory hazards. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Engineering Controls

The primary method for controlling exposure is to handle this compound within a properly functioning chemical fume hood.[7] This is crucial for:

-

Vapor/Aerosol Containment: Prevents the inhalation of any volatile components or fine mists generated during handling.[8]

-

Spill Containment: The contained workspace of a fume hood can help manage small spills.

Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[9]

2.2 Personal Protective Equipment (PPE)

PPE is mandatory when handling any chemical, including those with limited hazard data.[10][11]

| Protection Type | Specification | Rationale |

| Eye & Face | ANSI-Z87.1 compliant safety goggles.[11] | Protects eyes from splashes. Goggles provide a better seal than safety glasses.[10] |

| Hand | Chemical-resistant nitrile gloves.[7] | Provides a barrier against direct skin contact. Inspect gloves for tears or defects before each use.[12] |

| Body | Long-sleeved laboratory coat.[7] | Protects skin and personal clothing from accidental splashes. |

| Footwear | Closed-toe shoes.[7][8] | Prevents injury from spills or dropped items. |

| Respiratory | Not required for small-scale use in a fume hood.[13] | For large spills or work in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13][10] |

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and accidents.

3.1 Step-by-Step Handling Protocol

-

Preparation: Before starting, review this guide and the supplier's Safety Data Sheet (SDS). Ensure all necessary PPE and spill cleanup materials are available.

-

Work Area: Conduct all manipulations of this compound inside a certified chemical fume hood.[7]

-

Dispensing: If the material is a semi-solid, use a clean spatula for transfers. If liquid, use a pipette or syringe. Avoid creating dust or aerosols.[2][5]

-

Hygiene: After handling, remove gloves using the proper technique to avoid contaminating your skin.[2] Wash hands thoroughly with soap and water.[5][12] Do not eat, drink, or apply cosmetics in the laboratory.[12]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[11]

3.2 Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][5] A recommended storage temperature is at or below -15°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13][9]

-

Atmosphere: The compound may be air-sensitive; storing under an inert atmosphere like nitrogen or argon is a prudent measure.[13][9]

Section 4: Emergency Procedures

Preparedness is key to effectively managing laboratory incidents. All personnel must be familiar with these procedures.

Caption: Step-by-step workflow for managing a minor laboratory chemical spill.

4.1 First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[14]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If symptoms persist, seek medical attention.[13][5] |

| Skin Contact | Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[13][14] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious.[13][5] Call a physician or poison control center immediately.[5] |

4.2 Spill and Leak Response

For minor spills contained within a fume hood:

-

Alert & Secure: Notify others in the immediate vicinity.

-

PPE: Ensure you are wearing the appropriate PPE (double-gloving is recommended).[15]

-

Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[16]

-

Cleanup: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[5][16]

-

Decontamination: Clean the spill area thoroughly. For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team.[14]

4.3 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[13][9]

-

Hazards: The material is combustible.[5] Thermal decomposition may produce irritating gases and vapors.[13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 5: Disposal Considerations

Chemical waste disposal is strictly regulated.

-

Procedure: All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous waste.[2]

-

Service: Utilize your institution's environmental health and safety office or a licensed professional waste disposal service.[2]

-

Compliance: Never dispose of this chemical down the drain or in regular trash.[7]

References

-

Thermo Fisher Scientific, Safety Data Sheet for Biphenyl-4-carboxaldehyde. (URL: [Link])

-

The Good Scents Company, 2-phenyl benzaldehyde, 1203-68-5. (URL: [Link])

-

CHEMM, Personal Protective Equipment (PPE). (URL: [Link])

-

Carl ROTH, Safety Data Sheet: Benzaldehyde. (URL: [Link])

-

MicroCare LLC, Is Personal Protective Equipment Required When Working with Solvents?. (URL: [Link])

-

Manas, UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. (URL: [Link])

-

Carl ROTH, Safety Data Sheet: Benzaldehyde ≥99,5 %, for synthesis. (URL: [Link])

-

Canada Safety Training, PPE for Hazardous Chemicals. (URL: [Link])

-

Capot Chemical Co., Ltd., MSDS of 4-Phenylbenzaldehyde. (URL: [Link])

-

Solubility of Things, Safe Laboratory Practices: Handling and Disposing of Organic Substances. (URL: [Link])

-

MDPI, Aldehydes: What We Should Know About Them. (URL: [Link])

-

University of Wisconsin-La Crosse, Part E: Emergency Procedures. (URL: [Link])

-

HSC Chemistry, Safe Laboratory Practices: Handling and Disposing of Organic Substances. (URL: [Link])

-

University of California, Irvine, RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (URL: [Link])

-

California State University, Bakersfield, Topic 1: Safety in the Organic Chemistry Laboratory. (URL: [Link])

-

PubChem, (1,1'-Biphenyl)-4-carboxaldehyde. (URL: [Link])

-

PubChem, this compound. (URL: [Link])

Sources

- 1. 2-phenyl benzaldehyde, 1203-68-5 [thegoodscentscompany.com]

- 2. capotchem.cn [capotchem.cn]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 8. csub.edu [csub.edu]

- 9. fishersci.com [fishersci.com]

- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. uwlax.edu [uwlax.edu]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. labbox.es [labbox.es]

discovery and background of substituted benzaldehydes

An In-depth Technical Guide: The Discovery, Synthesis, and Application of Substituted Benzaldehydes

Abstract Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, fundamental to both academic research and industrial applications. Their unique reactivity, governed by the interplay between the aldehyde functional group and the electronic nature of the aromatic ring, makes them indispensable building blocks. This technical guide provides a comprehensive exploration of substituted benzaldehydes for researchers, scientists, and drug development professionals. It traces their historical discovery, details the evolution of synthetic methodologies from classical reactions to modern high-selectivity catalysis, and presents detailed protocols for synthesis and characterization. Furthermore, it delves into their significant applications, particularly in the realm of drug discovery, illustrating their role as versatile intermediates and pharmacophores. The guide is structured to provide not just procedural steps, but also the causal logic behind experimental choices, ensuring a deep, field-proven understanding of the topic.

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their value stems from the rich reactivity of the electrophilic carbonyl carbon and the tunable electronic properties of the benzene ring, which can be modulated by various substituents.[1][2]

Historical Perspective: From Bitter Almonds to the Benchtop

The journey of benzaldehyde, the parent compound of this class, began with its isolation from natural sources. In 1803, the French pharmacist Martrès first extracted this simple aromatic aldehyde from bitter almonds.[1][3] This discovery was a significant milestone, but it was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of benzaldehyde.[1][3] This seminal achievement not only demystified the molecule's composition but also laid the groundwork for the structural theory of organic chemistry and the development of synthetic routes to its myriad substituted derivatives.[4] Benzaldehyde and its derivatives are found naturally in many plants, including almonds, cherries, and apricots, where they exist as part of the glycoside amygdalin.[3][5]

The Modern Importance of Substituted Benzaldehydes in Research and Industry

Today, substituted benzaldehydes are foundational elements in organic chemistry.[2] In the pharmaceutical industry, they serve as crucial building blocks for more complex active pharmaceutical ingredients (APIs).[6][7] The aldehyde group is a versatile handle for transformations like reductive aminations, oxidations, and condensation reactions, while ring substituents can enhance metabolic stability, improve binding affinity to biological targets, or provide vectors for further molecular elaboration through cross-coupling reactions.[2] Their applications extend to being flavoring agents, preservatives, and key components in the synthesis of materials and agrochemicals.[2][6][7]

The Evolution of Synthesis: From Classical Formylation to Modern Cross-Coupling

The synthesis of substituted benzaldehydes has evolved from harsh, low-yielding methods to sophisticated and highly selective catalytic processes.

Foundational Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several fundamental methods for introducing an aldehyde group onto an aromatic ring.

-

Gatterman-Koch Reaction : This classic method involves the formylation of benzene or substituted benzenes using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3][8][9] It is particularly useful for synthesizing simple alkyl-substituted benzaldehydes.

-

Oxidation of Substituted Toluenes : For industrial-scale production, the liquid-phase chlorination of a substituted toluene followed by hydrolysis is a common route.[3][5] Alternatively, direct oxidation of the methyl group can be employed.

-

Vilsmeier-Haack Reaction : This reaction uses a phosphoryl chloride and a substituted amide (like DMF) to form a Vilsmeier reagent, which then formylates activated aromatic rings.

-

Duff Reaction : This method involves the formylation of highly activated arenes, such as phenols, using hexamethylenetetramine.

Modern Strategies for High-Selectivity Synthesis